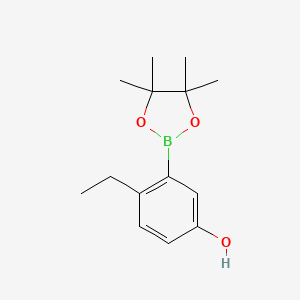

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative featuring a phenol ring substituted with an ethyl group at the 4-position and a pinacol-protected boronate group at the 3-position.

Propiedades

IUPAC Name |

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-10-7-8-11(16)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINSCZVESCSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 4-ethylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation, and at elevated temperatures to facilitate the coupling process. A common solvent for this reaction is toluene or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Boranes and reduced phenol derivatives.

Substitution: Halogenated phenols and other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.

Biology: Used in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, agrochemicals, and advanced materials.

Mecanismo De Acción

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The phenol group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure: Boronate group at the 4-position of phenol.

- Molecular Formula : C₁₂H₁₇BO₃.

- Molecular Weight : 220.07 g/mol.

- Melting Point : 112–117°C.

- Purity : ≥98.0% (GC) .

- Key Differences : The absence of an ethyl group and the boronate's para position reduce steric hindrance compared to the target compound. This positional isomer is widely used in coupling reactions due to its accessibility and stability.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Substituent Variations

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Ethyl group at the 3-position, boronate at the 4-position (positional isomer of the target compound).

- Molecular Formula : C₁₄H₂₁BO₃.

- Molecular Weight : 248 g/mol.

- LogP : 2.83.

- Purity : 95% .

- Key Differences : The ethyl group increases lipophilicity (higher LogP) and steric bulk, which may hinder coupling efficiency in sterically demanding reactions.

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Chloro and methyl substituents at the 2- and 3-positions, respectively.

- Molecular Formula : C₁₃H₁₈BClO₃.

- Melting Point: Not reported.

- Purity : 97% .

- Key Differences : The electron-withdrawing chloro group deactivates the aromatic ring, reducing reactivity in cross-coupling reactions. Methyl substitution introduces steric effects without significant electronic modulation.

Functionalized Derivatives

N-(4-hydroxyphenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure: Phenol hydroxyl group converted to an amide.

- Synthesis Yield: 38% via coupling with 4-(2-aminoethyl)phenol .

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

Comparative Data Table

Key Findings and Implications

Positional Effects : Para-substituted boronates (e.g., ) generally exhibit higher melting points and stability compared to meta-substituted analogs (e.g., ).

Substituent Impact : Electron-donating groups (e.g., ethyl in ) enhance lipophilicity but may reduce reaction rates due to steric hindrance. Electron-withdrawing groups (e.g., chloro in ) decrease electronic density, affecting coupling efficiency.

Functionalization: Derivatization of the phenolic -OH (e.g., amidation , esterification ) expands utility in targeted drug delivery and materials science.

Actividad Biológica

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The compound's chemical structure includes a phenolic group substituted with a dioxaborolane moiety. This structure is significant for its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 226.08 g/mol .

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- Cell Proliferation Inhibition : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. The IC50 values for related compounds were reported as low as 0.126 μM against MDA-MB-231 cells (a triple-negative breast cancer cell line), indicating potent activity .

- Selectivity : Some derivatives exhibited a selectivity index favoring cancer cells over normal cells by nearly 20-fold .

The biological activity of this compound may involve:

- Inhibition of Key Pathways : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases .

Study on Antiviral Activity

A recent study explored the antiviral properties of related boronic acid derivatives against SARS-CoV-2. These compounds demonstrated effective inhibition of the viral main protease (Mpro), which is crucial for viral replication . Although specific data on this compound was not highlighted in this context, the findings suggest potential applications in antiviral drug development.

Toxicological Assessment

In vivo studies have indicated favorable safety profiles for similar compounds at high doses (up to 40 mg/kg). These studies assessed toxicity through oral administration in healthy mice and monitored various health parameters .

Data Table: Biological Activities and Findings

| Activity Type | Related Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | Similar Boronic Acid | 0.126 μM | Inhibition of cell proliferation |

| Antiviral | Boronic Acid Derivative | Not specified | Inhibition of SARS-CoV-2 Mpro |

| Apoptosis Induction | Similar Compounds | Not specified | Activation of caspases |

| Toxicity | Related Compounds | Up to 40 mg/kg | Favorable safety profile in animal models |

Q & A

Q. What precautions are necessary when handling this compound in aqueous environments?

- Methodological Answer : The dioxaborolane ring is moisture-sensitive. Conduct reactions under inert atmosphere (N₂/Ar) and store the compound in sealed containers with desiccants (e.g., molecular sieves). For waste disposal, neutralize with citric acid and adsorb onto silica gel before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.